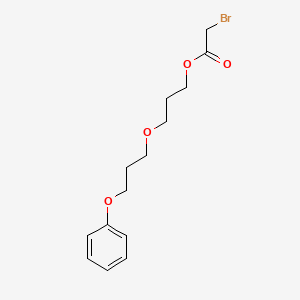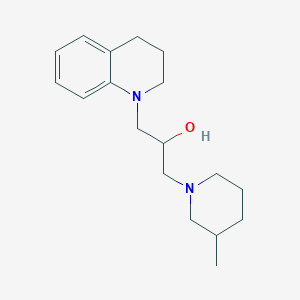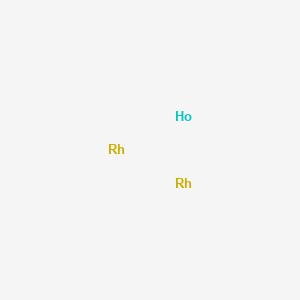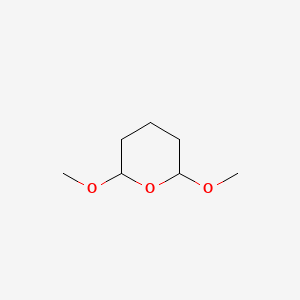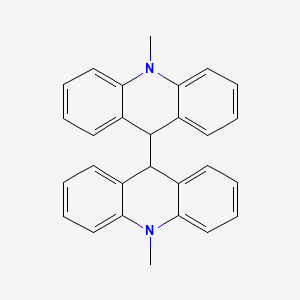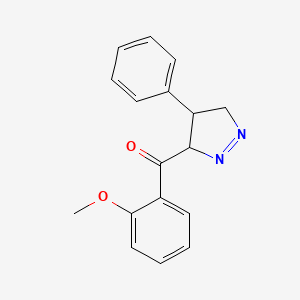
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, requiring simple operation without the need for metal catalysts or harsh acids/bases .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and photoluminescent materials
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of a pyrazole ring.
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one: Another pyrazole derivative with different substituents.
Uniqueness
(2-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6631-14-7 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-13(15)17(20)16-14(11-18-19-16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
Clave InChI |
SOYHDQVEQSQQGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)C2C(CN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



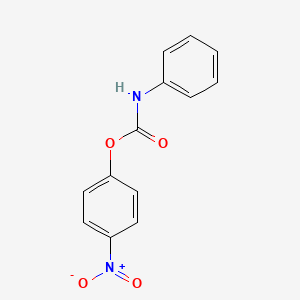
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
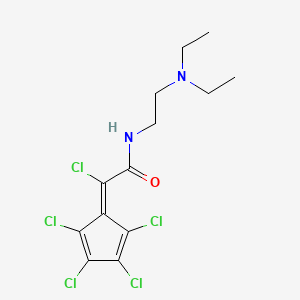
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
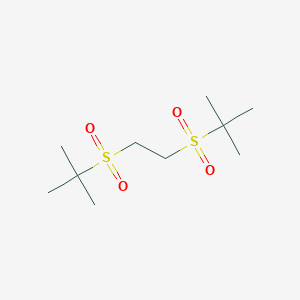
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
